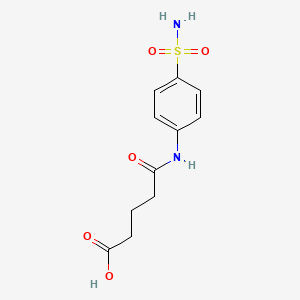

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid

Description

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid is a butyric acid derivative featuring a phenylcarbamoyl group at the 4-position of the butyric acid backbone, with a sulfamoyl (-SO₂NH₂) substituent at the para position of the phenyl ring. This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and biochemical research.

Properties

IUPAC Name |

5-oxo-5-(4-sulfamoylanilino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5S/c12-19(17,18)9-6-4-8(5-7-9)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)(H2,12,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQOMLSINAECDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCCC(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789855 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzenesulfonamide with butyric anhydride to form the intermediate 4-(4-sulfamoylphenyl)butyric acid. This intermediate is then reacted with phosgene or a similar reagent to introduce the carbamoyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylcarbamoyl group may also play a role in binding to molecular targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Analysis

- Sulfamoyl vs. Halogen Substituents : The sulfamoyl group in the target compound increases hydrogen-bond acceptor capacity (TPSA ~120 Ų) compared to halogenated analogs like 4-(4-fluorobenzoyl)butyric acid (TPSA ~50 Ų) . This enhances solubility and target binding specificity, particularly for enzymes like carbonic anhydrase.

- Amino vs. Sulfamoyl Groups: 4-(4-Aminophenyl)butyric acid exhibits MAO inhibition due to its primary amine, whereas the sulfamoyl group may target sulfotransferases or proteases .

- Indole vs. Phenyl Moieties : Indole-3-butyric acid’s heterocyclic structure enables plant hormone activity, unlike simpler phenyl-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(4-Sulfamoyl-phenylcarbamoyl)-butyric acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves coupling 4-sulfamoylphenylcarbamoyl moieties to a butyric acid backbone. Key steps include:

- Activation of carboxyl groups using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form stable intermediates.

- Stepwise purification via recrystallization or column chromatography to isolate intermediates and final products .

- Yield optimization by controlling reaction temperature (e.g., 0–25°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Monitor progress using TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify functional groups (e.g., sulfamoyl peaks at δ 3.0–3.5 ppm) and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

Q. What are the best practices for safe handling and storage of this compound?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal degradation .

- Handling : Use PPE (gloves, lab coats) and work in a fume hood to avoid inhalation of aerosols. In case of skin contact, rinse immediately with water for 15 minutes .

- Waste Disposal : Follow local regulations for organic sulfonamide derivatives, often requiring incineration or specialized chemical waste services .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, buffer pH) and compound purity (e.g., confirm absence of degradation products via HPLC) .

- Dose-Response Curves : Perform EC50/IC50 studies across multiple concentrations to identify non-linear effects or off-target interactions .

- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., 4-phenylbutyric acid derivatives) to isolate sulfamoyl-specific effects .

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with variations in the sulfamoyl group (e.g., replacing –SO₂NH₂ with –SO₂CH₃) and test in vitro activity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., carbonic anhydrase isoforms) .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and membrane permeability (Caco-2 cell models) to prioritize lead compounds .

Q. Which in vivo models are most suitable for evaluating the therapeutic potential of this compound in metabolic or inflammatory disorders?

- Methodological Answer :

- Rodent Models : Use high-fat-diet-induced obesity mice for metabolic studies or LPS-induced inflammation models for immune response evaluation .

- Dosing Strategies : Administer via oral gavage (5–50 mg/kg/day) and measure biomarkers (e.g., serum TNF-α, blood glucose) at 0, 6, and 24-hour intervals .

- Toxicology Screening : Conduct acute toxicity tests (OECD Guideline 423) and histopathological analysis of liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.